Bimoclomol

Description

Properties

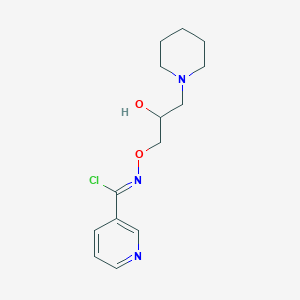

IUPAC Name |

(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOVJBAGBXIKCG-VKAVYKQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130493-03-7 | |

| Record name | Bimoclomol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimoclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIMOCLOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Bimoclomol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimoclomol is a cytoprotective hydroxylamine derivative that has demonstrated therapeutic potential in a range of conditions associated with cellular stress, including diabetic complications and ischemia-reperfusion injury.[1][2] Its primary mechanism of action revolves around the amplification of the cell's own protective mechanisms, specifically through the induction and co-induction of heat shock proteins (HSPs). This in-depth guide elucidates the molecular cascade initiated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways to provide a comprehensive understanding for the scientific community.

Core Mechanism: Prolonged Activation of Heat Shock Factor-1 (HSF-1)

The central tenet of this compound's action is its ability to act as a co-inducer of heat shock proteins.[3][4] This is not achieved by direct gene activation but rather by modulating the activity of the master transcriptional regulator of the heat shock response, Heat Shock Factor-1 (HSF-1).[3]

Under normal physiological conditions, HSF-1 exists as an inactive monomer in the cytoplasm. In response to cellular stress, HSF-1 undergoes a conformational change, trimerizes, and translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription.

This compound's intervention in this pathway is characterized by the prolonged activation of HSF-1 . Evidence suggests that this compound directly binds to HSF-1. This interaction leads to a sustained binding of the activated HSF-1 to DNA, resulting in an amplified and prolonged expression of a suite of HSPs, most notably HSP70. This enhanced chaperone capacity fortifies the cell against stress-induced damage, promoting cell survival and function. The cytoprotective effects of this compound are abolished in cells lacking HSF-1, confirming its critical role in the drug's mechanism.

Signaling Pathway of this compound Action

The signaling cascade initiated by this compound leading to cytoprotection can be visualized as follows:

Caption: this compound binds to and prolongs the activation of HSF-1, leading to enhanced transcription of HSP genes and subsequent cytoprotection.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Concentration Range | Key Finding | Reference |

| HSP70 Induction | Rat Neonatal Cardiomyocytes | 0.01 - 10 µM | Significant elevation of HSP70 levels. | |

| Cytoprotection | Rat Neonatal Cardiomyocytes | Starting at 0.1 µM | Significant increase in cell survival after stress. |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Condition | Dosage | Outcome | Reference |

| Rat | Myocardial Ischemia/Reperfusion | Oral pretreatment (unspecified dose) | Significant increase in myocardial HSP70 and reduction in infarct size 6 hours after administration. | |

| Streptozotocin-induced Diabetic Rat | Peripheral Neuropathy | 10 or 20 mg/kg (daily oral) | Significantly reduced nerve conduction slowing. | |

| Streptozotocin-induced Diabetic Rat | Peripheral Neuropathy (Prophylactic) | 20 mg/kg | Improved motor nerve conduction velocity (MNCV) by 65-86% and sensory nerve conduction velocity (SNCV) by 70-92%. | |

| Streptozotocin-induced Diabetic Rat | Peripheral Neuropathy (Established) | 20 mg/kg | Improved MNCV by 72% and SNCV by 71%. |

Table 3: Human Clinical Trial Data for this compound

| Study Population | Condition | Dosage | Outcome | Reference |

| Type I and II Diabetes Patients | Diabetic Complications | 40 mg t.i.d. for 24 weeks | Improved urinary albumin excretion. No effect on glycemic control. |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Assessment of HSP70 Induction and Cytoprotection in Rat Neonatal Cardiomyocytes

Objective: To determine the ability of this compound to induce HSP70 and protect cardiomyocytes from stress.

Methodology:

-

Cell Culture: Neonatal rat cardiomyocytes are isolated and cultured.

-

This compound Treatment: Cells are treated with a broad concentration range of this compound (e.g., 0.01-100 µM) for varying exposure times.

-

Stress Induction: Following pretreatment with this compound for a specified duration (e.g., 24 hours), a cellular stressor is applied (e.g., heat shock or simulated ischemia).

-

HSP70 Level Quantification (Western Blot):

-

Cell lysates are collected from both control and this compound-treated groups.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for HSP70, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Protein bands are visualized and quantified using densitometry.

-

-

Cell Survival Assessment (MTT Assay):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cell cultures.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the relative number of surviving cells.

-

Experimental Workflow: In Vivo Myocardial Infarction Model

The following diagram illustrates the workflow for evaluating the cardioprotective effects of this compound in a rat model of ischemia and reperfusion.

References

- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multilateral in vivo and in vitro protective effects of the novel heat shock protein coinducer, this compound: results of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. linkgroup.hu [linkgroup.hu]

A Technical Guide to Bimoclomol's Role in Heat Shock Protein Induction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimoclomol is a hydroxylamine derivative that functions as a co-inducer of heat shock proteins (HSPs). Unlike direct inducers, this compound does not significantly elevate HSP levels under normal physiological conditions but rather amplifies the cellular stress response, leading to a more robust and sustained production of HSPs in the presence of a stressor.[1][2] This action is primarily mediated through the modulation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response.[3][4] By prolonging the activation of HSF-1, this compound enhances the expression of key chaperones like HSP70, thereby offering cytoprotective benefits in various models of cellular stress, including ischemia, diabetic complications, and protein misfolding diseases.[5] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Prolonged HSF-1 Activation

The central mechanism of this compound's co-inducing activity revolves around its interaction with Heat Shock Factor 1 (HSF-1). Under homeostatic conditions, HSF-1 exists as an inactive monomer, complexed with chaperones such as HSP90. Upon cellular stress (e.g., heat shock, oxidative stress), misfolded proteins accumulate, causing HSPs to dissociate from HSF-1 to attend to the damaged proteins. This liberation allows HSF-1 to trimerize, translocate to the nucleus, undergo phosphorylation, and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.

This compound's intervention occurs at this critical juncture. It binds to the activated HSF-1, leading to two key effects:

-

Prolonged HSF-1/HSE Binding: this compound significantly extends the duration that HSF-1 remains bound to the HSE. This sustained binding leads to more prolonged and efficient transcription of HSP genes.

-

Enhanced HSF-1 Phosphorylation: The compound promotes a moderately enhanced phosphorylation of HSF-1, a post-translational modification crucial for its transcriptional activity.

Crucially, this compound's effects are dependent on an initial stress signal; it does not cause HSF-1 to bind to DNA in the absence of stress. This "co-inducer" characteristic makes it a potentially safer therapeutic agent, as it amplifies a natural protective response only when needed, rather than constitutively activating it. Studies in HSF-1 null cells have confirmed that the effects of this compound are entirely dependent on the presence of HSF-1.

Caption: this compound's mechanism of action on the HSF-1 signaling pathway.

Quantitative Data on this compound's Efficacy

The effects of this compound on the heat shock response have been quantified in several studies. The data highlight its dose-dependent efficacy and its impact on both the molecular activation of HSF-1 and the subsequent physiological outcomes.

| Parameter | Experimental System | Treatment Details | Result | Reference |

| HSF-1 DNA Binding | L929 Mouse Fibroblasts | Heat Shock (42°C, 30 min) + this compound | Maximal prolongation of HSF-1 binding to HSE observed at 1 µM . | |

| HSF-1 Activation Duration | L929 Mouse Fibroblasts | Heat Shock (42°C, 30 min) + 1 µM this compound | HSF-1/HSE binding extended to ~120 minutes , compared to <60 minutes with heat shock alone. | |

| HSP70 Protein Levels | Rat Myocardium (in vivo) | Oral administration of this compound (dose not specified) | Significant increase in myocardial HSP70 levels observed 6 hours after administration. | |

| Physiological Outcome | Rat Model of Ischemia/Reperfusion | Oral this compound 6 hours prior to ischemia | Significant reduction in myocardial infarct size, correlating with increased HSP70 levels. | |

| HSP72 mRNA Content | Spontaneously Hypertensive Rats | Chronic this compound treatment | Accompanied restoration of aortic sensitivity to acetylcholine. |

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize this compound's effects.

This assay is fundamental for demonstrating this compound's effect on the HSF-1/HSE interaction.

-

Cell Culture and Treatment:

-

Culture cells (e.g., L929 mouse fibroblasts) in appropriate media (e.g., MEM) to ~80-90% confluency.

-

Induce stress by subjecting cells to heat shock (e.g., 42°C for 30 minutes) in the presence or absence of this compound (e.g., 1 µM).

-

Allow cells to recover at 37°C for various time points (e.g., 0, 30, 60, 120, 150 min) to assess the duration of HSF-1 activation.

-

-

Nuclear Extract Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell membrane using a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl₂, with protease inhibitors).

-

Centrifuge to pellet the nuclei.

-

Extract nuclear proteins using a high-salt buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease inhibitors).

-

Clarify the extract by centrifugation and determine protein concentration (e.g., via Bradford assay).

-

-

EMSA Reaction and Electrophoresis:

-

Synthesize and anneal complementary oligonucleotides corresponding to the Heat Shock Element (HSE).

-

Label the HSE probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Incubate nuclear extract (~5-10 µg) with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the shifted bands corresponding to the HSF-1/HSE complex by autoradiography.

-

This method is used to measure the downstream effect of HSF-1 activation: the accumulation of HSPs.

-

Sample Preparation:

-

Treat cells or tissues as described above.

-

Lyse cells in RIPA buffer with protease inhibitors.

-

Determine total protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for HSP70.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Caption: A typical workflow for assessing this compound's effect on the heat shock response.

Functional Consequence: Chaperone Activity Assays

While increased HSP expression is a key indicator, assessing the functional chaperone activity is crucial. These assays determine if the induced HSPs are capable of refolding denatured proteins, a primary cytoprotective function.

-

In Vitro Protein Refolding Assay: This assay directly measures the ability of chaperones to restore the function of a denatured reporter enzyme.

-

Denaturation: A reporter enzyme like β-galactosidase or firefly luciferase is denatured using guanidine hydrochloride.

-

Refolding Reaction: The denatured enzyme is rapidly diluted into a refolding buffer containing the cellular lysate (from this compound-treated cells) or purified HSP70, along with necessary co-factors like co-chaperones (e.g., Hdj-1/HSP40) and ATP.

-

Activity Measurement: At various time points, aliquots are taken, and the enzymatic activity is measured (e.g., using ONPG for β-galactosidase or luciferin for luciferase). An increase in activity over time indicates successful, chaperone-assisted refolding.

-

-

Protein Aggregation Prevention Assay: This assay measures the "holder" function of chaperones.

-

A thermally unstable protein is heated in the presence or absence of lysate from this compound-treated cells.

-

Protein aggregation is measured by light scattering or centrifugation to separate soluble and insoluble fractions.

-

A reduction in aggregation in the presence of the treated lysate indicates enhanced chaperone activity.

-

References

- 1. linkgroup.hu [linkgroup.hu]

- 2. Multilateral in vivo and in vitro protective effects of the novel heat shock protein coinducer, this compound: results of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Bimoclomol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimoclomol is a hydroxylamine derivative with significant cytoprotective effects, primarily attributed to its role as a co-inducer of heat shock proteins (HSPs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details its mechanism of action, focusing on the prolonged activation of Heat Shock Factor 1 (HSF-1), and presents relevant experimental protocols for studying its biological activity. Quantitative data from preclinical studies are summarized to provide a clear understanding of its therapeutic potential.

Chemical Structure and Identification

This compound, with the IUPAC name (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride, is a small molecule belonging to the class of pyridines and their derivatives.[1] Its chemical structure is characterized by a pyridine ring linked to a piperidinylpropoxy side chain via a carboximidoyl chloride group.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride |

| CAS Number | 130493-03-7 |

| Molecular Formula | C₁₄H₂₀ClN₃O₂ |

| Molecular Weight | 297.78 g/mol |

| SMILES | C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O |

| InChI | InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- |

Physicochemical Properties

Table of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 2.2 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 5 | Computed |

| Rotatable Bond Count | 6 | Computed |

| Polar Surface Area | 57.95 Ų | Computed |

| pKa (Strongest Basic) | 9.14 | Computed |

| Solubility | DMSO: ≥ 100 mg/mL (335.82 mM) | Experimental |

| Storage | 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. | Experimental |

Pharmacological Properties and Mechanism of Action

This compound is a potent co-inducer of heat shock proteins (HSPs), which act as molecular chaperones to protect cells from stress-induced damage.[2] Its primary mechanism of action involves the modulation of the heat shock response (HSR) pathway.

Prolonged Activation of Heat Shock Factor 1 (HSF-1)

Under normal physiological conditions, HSF-1 exists as an inactive monomer. Upon cellular stress, it trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription.

This compound's unique action lies in its ability to bind to HSF-1 and prolong its activated state.[1] This sustained activation leads to an amplified and prolonged expression of various HSPs, most notably HSP70. It is important to note that this compound acts as a co-inducer, meaning it enhances the stress-induced activation of HSF-1 rather than directly activating it in the absence of stress. This targeted action minimizes off-target effects and enhances the cellular protective response only when needed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Western Blot Analysis for HSP70 and HSF-1 Phosphorylation

This protocol is used to quantify the expression levels of HSP70 and the phosphorylation status of HSF-1 in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., HeLa or rat neonatal cardiomyocytes) to 70-80% confluency.

-

Induce cellular stress (e.g., heat shock at 42°C for 1 hour).

-

Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-20% Tris-HCl polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for HSP70 (e.g., mouse anti-HSP70) and phosphorylated HSF-1 (e.g., rabbit anti-phospho-HSF1 Ser326).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Electrophoretic Mobility Shift Assay (EMSA) for HSF-1 DNA Binding

EMSA is used to assess the binding of activated HSF-1 to its DNA consensus sequence, the Heat Shock Element (HSE).

Methodology:

-

Nuclear Extract Preparation:

-

Treat cells as described in the Western blot protocol.

-

Harvest cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.

-

-

Oligonucleotide Probe Labeling:

-

Synthesize and anneal complementary oligonucleotides containing the HSE consensus sequence (e.g., 5'-CTAGAAGCTTCTAGAAGCTTCTAG-3').

-

End-label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

-

-

Binding Reaction:

-

Incubate 5-10 µg of nuclear extract with the labeled HSE probe in a binding buffer containing poly(dI-dC) as a non-specific competitor.

-

For supershift assays, add an HSF-1 specific antibody to the reaction mixture to confirm the identity of the protein in the protein-DNA complex.

-

-

Native Polyacrylamide Gel Electrophoresis:

-

Resolve the binding reactions on a non-denaturing polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).

-

-

Detection:

-

For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

Preclinical Data

This compound has been investigated in various preclinical models, demonstrating its therapeutic potential in conditions associated with cellular stress.

Diabetic Neuropathy

In a streptozotocin-induced diabetic rat model, daily oral administration of this compound (10 or 20 mg/kg) for 3 months significantly ameliorated peripheral neuropathy.

Table of Efficacy in Diabetic Neuropathy Model

| Parameter | Diabetic Control | This compound (20 mg/kg) | Improvement |

|---|---|---|---|

| Motor Nerve Conduction Velocity (MNCV) | Reduced | Improved by 72% | Significant |

| Sensory Nerve Conduction Velocity (SNCV) | Reduced | Improved by 71% | Significant |

| Resistance to Ischemic Conduction Failure | Increased | Retarded | Significant |

Cytoprotection in Cardiomyocytes

In rat neonatal cardiomyocytes, pretreatment with this compound (0.1 to 10 µM) for 24 hours significantly increased cell survival following a lethal heat stress. This cytoprotective effect correlated with a significant elevation in HSP70 levels.

Pharmacokinetics and Metabolism

Limited information is publicly available regarding the detailed pharmacokinetics and metabolism of this compound. Studies in rats suggest that the development of this compound may have been hindered by its short half-life. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a promising cytoprotective agent with a well-defined mechanism of action centered on the prolonged activation of HSF-1 and the subsequent co-induction of heat shock proteins. Its efficacy in preclinical models of diabetic complications highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for further investigation into the pharmacological properties and clinical applications of this compound and related compounds. Future research should focus on obtaining more detailed pharmacokinetic data and conducting well-designed clinical trials to fully elucidate its therapeutic utility in human diseases.

References

Bimoclomol: A Technical Guide to a Cytoprotective Hydroxylamine Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimoclomol is a novel, non-toxic hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR), a primary cellular mechanism for combating stress.[1][2] It does not induce the HSR on its own but significantly amplifies the production of Heat Shock Proteins (HSPs) in cells already under stress.[3] This activity is mediated through the prolonged activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR.[4][5] By enhancing the cell's natural protective mechanisms, this compound exhibits broad cytoprotective effects, demonstrating therapeutic potential in conditions characterized by cellular stress and protein misfolding, such as diabetic complications and neurodegenerative diseases.

Core Mechanism of Action: HSF-1 Pathway Modulation

The cytoprotective effects of this compound are intrinsically linked to its ability to modulate the Heat Shock Factor 1 (HSF-1) pathway. Under normal homeostatic conditions, HSF-1 exists as an inactive monomer in the cytoplasm, bound to HSPs like HSP90.

Upon cellular stress (e.g., heat shock, ischemia, protein misfolding), HSF-1 is released, trimerizes, translocates to the nucleus, and undergoes post-translational modifications like phosphorylation. This activated HSF-1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.

This compound's unique role is that of a "co-inducer." It is effective only in the presence of a stress signal. Its primary mechanism involves binding to HSF-1, which prolongs the interaction between the activated HSF-1 and the HSEs on the DNA. This extended binding leads to a more robust and sustained transcription of HSP genes, resulting in an amplified accumulation of protective chaperone proteins compared to the stress response alone. This action is strictly HSF-1 dependent, as the effects of this compound are completely absent in cells lacking HSF-1.

Quantitative Data Summary

The efficacy of this compound and its derivatives has been quantified in various preclinical and clinical models. The following tables summarize key findings.

Table 1: Preclinical Efficacy in Diabetic Neuropathy Models

Data from studies in streptozotocin-induced diabetic rats.

| Parameter | Treatment Group | Dose | Duration | Improvement vs. Control | Reference |

| Motor Nerve Conduction Velocity (MNCV) | Prophylactic this compound | 20 mg/kg | 3 Months | 65-86% | |

| Therapeutic this compound | 20 mg/kg | 3 Months | 72% | ||

| Sensory Nerve Conduction Velocity (SNCV) | Prophylactic this compound | 20 mg/kg | 3 Months | 70-92% | |

| Therapeutic this compound | 20 mg/kg | 3 Months | 71% |

Table 2: In Vitro Cardiovascular and Cytoprotective Effects

| Model System | Parameter | Treatment | Concentration | Outcome | Reference |

| Rat Neonatal Cardiomyocytes | Cell Survival | This compound | 0.1 - 10 µM | Significant improvement | |

| HSP70 Levels | This compound | 0.01 - 10 µM | Significant elevation | ||

| Isolated Rat Aorta | Vasorelaxation | This compound | >10 µM | Concentration-dependent | |

| EC₅₀ | This compound | - | 214 µM |

Table 3: Clinical Trial Data for Hydroxylamine Derivatives (Arimoclomol)

Arimoclomol is a derivative of this compound and its data provides insight into the therapeutic class.

| Condition | Trial Phase | Treatment | Primary Outcome | Result | Reference |

| SOD1 Amyotrophic Lateral Sclerosis (ALS) | Phase 2 | Arimoclomol 200 mg t.i.d. | Survival | Hazard Ratio: 0.77 (favored Arimoclomol) | |

| Niemann-Pick Disease Type C (NPC) | Phase 2/3 | Arimoclomol | 5-domain NPCCSS Score | 65% reduction in annual disease progression |

Key Experimental Protocols

Protocol: Assessment of HSP70 Induction in Cell Culture

This protocol outlines a method to quantify the induction of HSP70 in a neuronal cell line following stress and treatment with a test compound like this compound, based on whole-cell immunodetection assays.

Objective: To determine if a test compound acts as a co-inducer of HSP70 expression under stress conditions.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

-

96-well microtiter plates

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Stress-inducing agent (e.g., heat shock incubator at 42°C, or a chemical inducer)

-

Fixing solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% non-fat dry milk in PBS

-

Primary antibody: Mouse anti-Hsp70 monoclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

-

Stop solution: 2N H₂SO₄

-

Plate reader (450 nm)

Methodology:

-

Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for a predetermined pre-incubation period (e.g., 1-24 hours).

-

Stress Induction: Expose the plate to a heat shock stress (e.g., 42°C for 60 minutes) or a chemical stressor. A non-stressed control plate should be maintained at 37°C.

-

Recovery: Allow cells to recover at 37°C for a period (e.g., 6-24 hours) to allow for protein expression.

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA for 20 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Immunostaining:

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with primary anti-Hsp70 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Add TMB substrate and incubate until color develops. Stop the reaction with H₂SO₄.

-

Quantification: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of HSP70 expressed.

Protocol: Animal Model of Diabetic Peripheral Neuropathy

This protocol describes a common method for inducing diabetic neuropathy in rats to test the prophylactic efficacy of compounds like this compound.

Objective: To evaluate the ability of this compound to prevent or ameliorate the signs of peripheral neuropathy in a diabetic animal model.

Materials:

-

Male Wistar rats (approx. 200-250g)

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

This compound

-

Vehicle for oral gavage

-

Equipment for measuring nerve conduction velocity (NCV)

-

Blood glucose meter

Methodology:

-

Induction of Diabetes:

-

Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer to induce hyperglycemia.

-

Confirm diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with glucose levels >250 mg/dL are considered diabetic.

-

-

Animal Grouping:

-

Group 1: Non-diabetic Control (vehicle only)

-

Group 2: Diabetic Control (vehicle only)

-

Group 3: Diabetic + this compound (e.g., 20 mg/kg, daily oral gavage)

-

-

Treatment Period: Administer daily treatments for a period of 8-12 weeks.

-

Efficacy Assessment (Nerve Conduction Velocity):

-

At the end of the treatment period, anesthetize the rats.

-

Expose the sciatic nerve.

-

Place stimulating electrodes at two points along the nerve (e.g., sciatic notch and ankle).

-

Place recording electrodes in the corresponding muscle (e.g., plantar muscles).

-

Measure the latency of the muscle action potential from each stimulation point.

-

Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latencies.

-

-

Data Analysis: Compare the NCV values between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significant prevention of NCV slowing in the this compound group compared to the diabetic control group indicates efficacy.

Therapeutic Potential

The ability of this compound to bolster the cell's endogenous stress response machinery gives it broad therapeutic potential. By enhancing the expression of molecular chaperones, it can help prevent the protein misfolding and aggregation that is a hallmark of many diseases.

-

Diabetic Complications: As demonstrated in preclinical models, this compound shows significant promise in mitigating peripheral neuropathy, a common and debilitating complication of diabetes. Its cytoprotective effects may also extend to other diabetes-related tissue damage, such as retinopathy and nephropathy.

-

Neurodegenerative Diseases: Conditions like Amyotrophic Lateral Sclerosis (ALS) are characterized by the accumulation of misfolded protein aggregates. The mechanism of this compound and its derivatives, which enhance protein folding and clearance, is directly relevant. Clinical trials with the derivative arimoclomol have shown promise in slowing disease progression in specific patient populations.

-

Ischemia-Reperfusion Injury: In models of ischemia (restricted blood flow), this compound has been shown to protect tissues, such as the heart, from damage that occurs upon reperfusion. This is likely due to the pre-conditioning effect of elevated HSP levels, which protect cells from the subsequent oxidative stress.

References

- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multilateral in vivo and in vitro protective effects of the novel heat shock protein coinducer, this compound: results of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Bimoclomol's Function in the Cellular Stress Response: A Technical Guide

Introduction

Cellular homeostasis is maintained by a complex network of signaling pathways that respond to various physiological and environmental stressors. A critical component of this network is the Heat Shock Response (HSR), a highly conserved mechanism that protects cells from damage by upregulating the expression of Heat Shock Proteins (HSPs).[1] Many of these HSPs function as molecular chaperones, essential for maintaining protein integrity during normal and stressful conditions.[1] Bimoclomol ([2-hydroxy-3-(1-piperidinyl) propoxy]-3-pyridinecarboximidoil-chloride maleate) is a non-toxic hydroxylamine derivative that has been identified as a co-inducer of the HSR.[2][3] It does not induce the HSR on its own but amplifies the response in cells already subjected to stress, making it a promising therapeutic agent for conditions associated with cellular stress, such as diabetes, ischemia, and neurodegenerative diseases.[2] This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data and key experimental methodologies.

Core Mechanism of Action: Prolonged HSF-1 Activation

The central regulator of the HSR is the Heat Shock Factor 1 (HSF-1). Under non-stress conditions, HSF-1 exists as an inactive monomer. Upon cellular stress, HSF-1 undergoes a conformational change, trimerizes, and translocates to the nucleus, where it binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoters of HSP genes, initiating their transcription.

This compound's primary mechanism is the potentiation of this pathway. It acts directly on HSF-1 to prolong its activated state. Studies have demonstrated that this compound binds to HSF-1, and this interaction extends the duration of HSF-1's binding to HSEs following a stress event. This prolonged activation leads to an enhanced and sustained production of HSPs, particularly HSP70, compared to stress alone. The effect is entirely dependent on HSF-1, as the cytoprotective and HSP-inducing effects of this compound are completely abolished in cells lacking the HSF-1 protein. Importantly, this compound does not affect the stability of Hsp70 mRNA or protein, indicating its action is at the transcriptional level.

References

- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. linkgroup.hu [linkgroup.hu]

- 3. Multilateral in vivo and in vitro protective effects of the novel heat shock protein coinducer, this compound: results of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Molecular Interaction of Bimoclomol with Heat Shock Factor-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimoclomol is a non-toxic hydroxylamine derivative that functions as a co-inducer of the cellular stress response, amplifying the protective effects of heat shock proteins (HSPs). This guide provides a detailed technical overview of the core mechanism of this compound's action: its direct interaction with and modulation of Heat Shock Factor-1 (HSF-1), the master transcriptional regulator of the heat shock response. This compound has been shown to bind directly to HSF-1, prolonging its activation and enhancing the transcription of HSP genes, which are crucial for cellular homeostasis and survival under stress conditions. This document outlines the quantitative parameters of this interaction, detailed experimental protocols for its study, and a visual representation of the involved signaling pathways.

Core Interaction: this compound and HSF-1

This compound's primary mechanism of action is the potentiation of the heat shock response through the direct modulation of HSF-1. Under cellular stress, HSF-1 undergoes a conformational change from a latent monomer to an active trimer, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This compound intervenes in this pathway by prolonging the activated state of HSF-1.

Key aspects of the this compound-HSF-1 interaction include:

-

Direct Binding: this compound directly binds to HSF-1, a crucial step for its co-inducing activity. This interaction has been confirmed in studies using equilibrium dialysis. The binding is specific to the native conformation of HSF-1, as heat-denatured HSF-1 does not bind this compound.[1]

-

Prolonged HSF-1 Activation: In the presence of a stressor, this compound significantly extends the duration of HSF-1's binding to HSEs. This prolonged interaction leads to a more sustained transcriptional activation of HSP genes.[2]

-

HSF-1 Dependency: The effects of this compound are entirely dependent on the presence of HSF-1. In cells lacking HSF-1, this compound's cytoprotective and HSP-inducing effects are abolished.[2][3]

-

Phosphorylation: this compound treatment leads to a moderate hyperphosphorylation of HSF-1.[3] Phosphorylation of HSF-1, particularly at sites like Ser326, is a critical step for its transcriptional activation.

Quantitative Data

The following table summarizes the key quantitative data reported for the interaction between this compound and HSF-1, as well as its downstream effects.

| Parameter | Value | Cell/System Type | Reference |

| This compound Concentration for Maximal Effect on HSF-1 DNA Binding | 1 µM | Not specified | |

| Prolongation of HSF-1 DNA Binding | Up to 120 minutes | Not specified | |

| Increase in HSP70 Levels | Significant elevation | Rat neonatal cardiomyocytes | |

| Fold Increase in Various Heat Shock Proteins (Hsp60, Hsp70, Hsp90, Grp94) | 1.2–2.5-fold (pre-treatment before heat shock) | Not specified |

Signaling Pathways and Experimental Workflows

HSF-1 Activation Pathway and this compound's Point of Intervention

The canonical HSF-1 activation pathway is initiated by cellular stress, which leads to an accumulation of misfolded proteins. This triggers the dissociation of HSF-1 from its inhibitory chaperone complex (including HSP90). Monomeric HSF-1 then trimerizes, undergoes post-translational modifications such as phosphorylation, and translocates to the nucleus where it binds to HSEs. This compound acts to prolong the association of the activated HSF-1 trimer with the DNA.

Experimental Workflow: Co-Immunoprecipitation

This workflow outlines the general steps to demonstrate the interaction between this compound and HSF-1. A specific antibody against HSF-1 is used to pull down HSF-1 and any interacting molecules from cell lysates.

Detailed Experimental Protocols

Equilibrium Dialysis for this compound-HSF-1 Binding

This method can be used to demonstrate the direct binding of radiolabeled this compound to purified HSF-1 protein.

Materials:

-

Purified recombinant human HSF-1

-

[³H]-Bimoclomol

-

Dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa molecular weight cut-off)

-

Control proteins (e.g., Bovine Serum Albumin as a negative control, Alpha-1-acid glycoprotein as a positive control)

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare solutions of purified HSF-1 and control proteins in dialysis buffer.

-

Place the protein solution in one chamber of the dialysis unit.

-

In the other chamber, place the dialysis buffer containing a known concentration of [³H]-bimoclomol.

-

Allow the system to reach equilibrium by incubating with gentle agitation for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4°C).

-

After incubation, take aliquots from both chambers.

-

Measure the radioactivity in each aliquot using a scintillation counter.

-

An increase in radioactivity in the protein-containing chamber compared to the buffer-only chamber indicates binding.

-

Calculate the concentration of bound and free [³H]-bimoclomol to determine binding parameters.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the effect of this compound on the DNA-binding activity of HSF-1.

Materials:

-

Nuclear extracts from cells treated with or without a stressor (e.g., heat shock) and with or without this compound.

-

A double-stranded oligonucleotide probe containing the HSE consensus sequence, labeled with a detectable marker (e.g., ³²P or a fluorescent dye).

-

Polyacrylamide gel and electrophoresis apparatus.

-

Binding buffer (containing non-specific competitor DNA like poly(dI-dC)).

Protocol:

-

Incubate the nuclear extracts with the labeled HSE probe in the binding buffer for 20-30 minutes at room temperature.

-

For supershift analysis, a specific anti-HSF-1 antibody can be added to the reaction to confirm the identity of the protein in the protein-DNA complex.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Detect the labeled probe using autoradiography or fluorescence imaging.

-

A "shift" in the migration of the probe indicates the formation of a protein-DNA complex. The intensity of this shifted band reflects the amount of HSF-1 bound to the HSE.

HSF-1 Reporter Gene Assay

This cell-based assay measures the transcriptional activity of HSF-1 in response to stimuli.

Materials:

-

A stable cell line transfected with a reporter construct containing a luciferase gene under the control of an HSE-containing promoter.

-

Cell culture reagents.

-

This compound and a known HSF-1 activator (e.g., heat shock or a chemical inducer).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the reporter cell line in a multi-well plate and allow the cells to adhere.

-

Treat the cells with this compound at various concentrations, with and without a stressor to activate HSF-1. Include appropriate positive and negative controls.

-

Incubate the cells for a sufficient period to allow for gene expression (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

An increase in luminescence in this compound-treated cells (in the presence of a stressor) compared to cells treated with the stressor alone indicates an enhancement of HSF-1 transcriptional activity.

Conclusion

This compound represents a significant therapeutic candidate due to its ability to potentiate the natural cellular defense mechanisms against stress. Its direct interaction with HSF-1, leading to prolonged activation and increased expression of protective heat shock proteins, is the cornerstone of its pharmacological effect. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and similar HSF-1 modulators. Further research to elucidate the precise binding site of this compound on HSF-1 and the specific phosphorylation events it modulates will be crucial for the development of next-generation cytoprotective agents.

References

- 1. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bimoclomol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimoclomol is a hydroxylamine derivative and a first-in-class heat shock protein (HSP) co-inducer with cytoprotective properties. It has been investigated for its therapeutic potential in conditions associated with cellular stress and protein misfolding, most notably diabetic complications. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound's primary mechanism of action is the co-induction of heat shock proteins (HSPs), which are crucial for cellular protection against various stressors. Unlike direct inducers of the heat shock response, this compound does not induce HSP expression on its own under normal physiological conditions. Instead, it amplifies the cellular stress response, leading to a more robust and sustained production of HSPs when cells are challenged.

The central player in this process is the Heat Shock Factor 1 (HSF-1). Under stressful conditions, HSF-1 is activated and trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This compound has been shown to bind to HSF-1, prolonging its activation and its binding to DNA. This extended activation of HSF-1 leads to an enhanced and sustained expression of HSPs, particularly HSP70, which plays a critical role in protein folding and preventing protein aggregation. The effects of this compound are abolished in cells lacking HSF-1, confirming its dependence on this transcription factor.

Pharmacodynamics

This compound's pharmacodynamic effects have been demonstrated in a variety of preclinical models, showcasing its cytoprotective and cardioprotective properties.

In Vitro Studies

In cultured rat neonatal cardiomyocytes, this compound has been shown to significantly elevate HSP70 levels at concentrations ranging from 0.01 to 10 μM. This increase in HSP70 was directly correlated with improved cell survival, with cytoprotection observed at concentrations as low as 0.1 μM.

In Vivo Studies

In anesthetized dogs, this compound administered at 1 and 5 mg/kg decreased the ST-segment elevation induced by coronary occlusion by 56% and 80%, respectively. In isolated heart preparations, a 40 μM concentration of this compound significantly increased coronary flow. It also demonstrated a concentration-dependent vasorelaxation effect, with an EC50 value of 214 μM.

In a streptozotocin-induced diabetic rat model, daily oral administration of this compound for three months showed significant improvements in peripheral neuropathy.

| Dose | Improvement in Motor Nerve Conduction Velocity (MNCV) | Improvement in Sensory Nerve Conduction Velocity (SNCV) |

| 10 mg/kg | Significant reduction in slowing | Significant reduction in slowing |

| 20 mg/kg | 65-86% improvement (prophylactic) | 70-92% improvement (prophylactic) |

| 20 mg/kg | 72% improvement (treatment) | 71% improvement (treatment) |

Table 1: Effects of this compound on Nerve Conduction Velocity in a Diabetic Rat Model

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively published. However, studies on its structurally related analogue, Arimoclomol, provide some insights. The development of this compound was reportedly stagnated due to its short half-life. In human plasma, this compound exhibits high protein binding (85-90%), primarily to alpha1-acid glycoprotein. There is enantioselective binding, with the (+)-enantiomer having about one order of magnitude lower binding, which is consistent with its more rapid elimination.

Clinical Trials and Safety Profile

This compound has undergone Phase II clinical trials for the treatment of diabetic complications, including neuropathy, nephropathy, and retinopathy. In a multicenter, double-blind, placebo-controlled trial involving patients with type I and II diabetes, treatment with 40 mg of this compound three times a day for 24 weeks resulted in improved urinary albumin excretion. Notably, no effect on glycemic control was observed, and the side effect profile was similar to that of the placebo. The drug is described as non-toxic.

Experimental Protocols

While specific, detailed protocols from the original proprietary studies are not publicly available, the following sections describe the general methodologies for key experiments cited in the literature.

HSF-1 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to detect the binding of HSF-1 to its DNA consensus sequence, the Heat Shock Element (HSE).

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound, with or without the application of a stressor (e.g., heat shock).

-

Nuclear Extraction: Nuclear proteins are isolated from the treated cells.

-

Probe Preparation: A synthetic oligonucleotide containing the HSE consensus sequence is labeled with a radioactive isotope (e.g., ³²P).

-

Binding Reaction: The radiolabeled HSE probe is incubated with the nuclear extracts.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film. A "shifted" band indicates the formation of an HSF-1/HSE complex.

HSP70 Protein Expression Analysis (Western Blot)

This technique is used to quantify the levels of HSP70 protein in cell or tissue lysates.

Methodology:

-

Sample Preparation: Cells or tissues are lysed, and the total protein concentration is determined.

-

Gel Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking: The membrane is incubated with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to HSP70.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured by an imaging system. The intensity of the band corresponding to HSP70 is proportional to its expression level.

Streptozotocin-Induced Diabetic Neuropathy Model in Rats

This is a widely used animal model to study the pathogenesis of diabetic neuropathy and to evaluate potential therapeutic agents.

Methodology:

-

Induction of Diabetes: Rats are administered a single intraperitoneal injection of streptozotocin, which is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

-

Confirmation of Diabetes: Blood glucose levels are monitored to confirm the diabetic state.

-

Treatment: Animals are treated with daily oral doses of this compound or a vehicle control for a specified duration (e.g., 3 months).

-

Assessment of Neuropathy:

-

Nerve Conduction Velocity (NCV): Motor and sensory NCVs of the sciatic nerve are measured electrophysiologically.

-

Resistance to Ischemic Conduction Failure: The time it takes for the nerve to fail to conduct an impulse under ischemic conditions is measured.

-

Conclusion

This compound is a well-characterized heat shock protein co-inducer that has demonstrated significant cytoprotective and pharmacodynamic effects in a range of preclinical models. Its mechanism of action, centered on the prolonged activation of HSF-1, offers a unique therapeutic approach for conditions associated with cellular stress. While clinical development has not progressed to market approval, the pharmacological profile of this compound provides a strong rationale for the continued investigation of HSP co-inducers as a therapeutic class. Further research to fully elucidate its pharmacokinetic properties and to explore its potential in other protein misfolding diseases would be of significant interest to the scientific and medical communities.

Unlocking Cellular Defense: A Technical Guide to the Early-Stage Therapeutic Potential of Bimoclomol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimoclomol is a promising small molecule compound that has demonstrated significant cytoprotective effects in a variety of preclinical models. Its unique mechanism of action, centered on the co-induction of heat shock proteins (HSPs), positions it as a potential therapeutic agent for a range of conditions associated with cellular stress and protein misfolding. This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action: Amplifying the Cellular Stress Response

This compound's primary therapeutic potential stems from its function as a heat shock protein (HSP) co-inducer. Unlike direct inducers of the heat shock response, this compound amplifies the cell's natural stress response, leading to a more robust and sustained production of protective chaperones, particularly Heat Shock Protein 70 (HSP70).

The core of this compound's mechanism lies in its interaction with Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response.[1][2] Under stressful conditions, HSF-1 is activated and trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[3] this compound has been shown to bind to HSF-1, prolonging its association with HSEs.[1][2] This extended activation of HSF-1 leads to an enhanced and sustained expression of HSPs, thereby augmenting the cell's capacity to refold damaged proteins and maintain cellular homeostasis.

A critical aspect of this compound's action is that it is stress-dependent. In the absence of cellular stress, HSF-1 remains largely inactive, and therefore this compound has minimal effect on HSP expression. This targeted action suggests a favorable safety profile, as the cytoprotective effects are primarily elicited in cells already under duress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage preclinical studies of this compound.

| In Vitro Efficacy of this compound | |

| Parameter | Value/Observation |

| Cell Type | Rat Neonatal Cardiomyocytes |

| Effect | Significant elevation of HSP70 levels |

| Effective Concentration Range | 0.01 - 10 µM |

| Concentration for Significant Cytoprotection | 0.1 µM (after 24h pretreatment) |

| In Vivo Efficacy of this compound | |

| Animal Model | Rat Model of Myocardial Ischemia and Reperfusion |

| Administration Route | Oral |

| Effect | - Significant increase in myocardial HSP70 levels- Significant reduction in infarct size |

| Time to Max Effect (HSP70 induction & Infarct Size Reduction) | 6 hours post-administration |

Experimental Protocols

In Vitro HSP70 Induction and Cytoprotection in Neonatal Cardiomyocytes

Objective: To assess the ability of this compound to induce HSP70 expression and protect neonatal cardiomyocytes from stress.

Methodology:

-

Cardiomyocyte Isolation:

-

Neonatal rat cardiomyocytes are isolated from 1- to 3-day-old Sprague-Dawley rat pups using a modified protocol.

-

Ventricles are minced and subjected to enzymatic digestion (e.g., with a mixture of collagenase and pancreatin).

-

Cells are pre-plated to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.

-

-

Cell Culture and Treatment:

-

Cardiomyocytes are plated on collagen-coated dishes in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

After allowing the cells to adhere and resume spontaneous beating, they are treated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control for different durations (e.g., 3, 6, 24 hours).

-

-

Induction of Cellular Stress (for cytoprotection assays):

-

Following pretreatment with this compound, cells are subjected to a stressor, such as simulated ischemia (e.g., by incubation in a hypoxic chamber with glucose-free medium) or thermal stress.

-

-

Western Blot Analysis for HSP70 Expression:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in TBST.

-

Incubate with a primary antibody specific for HSP70 (e.g., mouse anti-HSP70) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize HSP70 levels to a loading control (e.g., GAPDH or β-actin).

-

-

-

Cytoprotection Assay (e.g., LDH release):

-

Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.

-

The percentage of cytoprotection is calculated relative to the vehicle-treated, stressed control.

-

In Vivo Myocardial Ischemia Model in Rats

Objective: To evaluate the cardioprotective effects of orally administered this compound in a rat model of myocardial ischemia-reperfusion injury.

Methodology:

-

Animal Model:

-

Male Sprague-Dawley rats are used for the study.

-

-

This compound Administration:

-

Rats are pretreated with a single oral dose of this compound or vehicle. The timing of administration relative to the ischemic event is a key variable (e.g., 3, 6, or 18 hours prior to ischemia).

-

-

Surgical Procedure for Myocardial Ischemia-Reperfusion:

-

Rats are anesthetized, and a thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 30-45 minutes) to induce ischemia.

-

The ligature is then released to allow for reperfusion (e.g., for 2-4 hours).

-

-

Assessment of Infarct Size:

-

At the end of the reperfusion period, the heart is excised.

-

The LAD is re-occluded, and the heart is perfused with a dye (e.g., Evans blue) to delineate the area at risk (AAR).

-

The heart is then sliced and incubated in a solution of triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.

-

The infarct size is expressed as a percentage of the AAR.

-

-

HSP70 Analysis from Myocardial Tissue:

-

In a separate cohort of animals, left ventricular tissue is collected at various time points after this compound administration.

-

Tissue is homogenized, and protein is extracted for Western blot analysis of HSP70 levels as described in the in vitro protocol.

-

Electrophoretic Mobility Shift Assay (EMSA) for HSF-1 Activation

Objective: To determine if this compound prolongs the DNA-binding activity of HSF-1.

Methodology:

-

Cell Culture and Treatment:

-

A suitable cell line (e.g., K562 human erythroleukemia cells) is used.

-

Cells are pre-treated with this compound (e.g., 1 µM) for 30 minutes before being subjected to heat shock (e.g., 42°C) for various durations.

-

-

Preparation of Whole-Cell Extracts:

-

Cells are harvested and lysed to obtain whole-cell extracts containing nuclear proteins.

-

-

Probe Labeling:

-

A double-stranded oligonucleotide containing the consensus Heat Shock Element (HSE) sequence is labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

-

-

Binding Reaction:

-

The labeled HSE probe is incubated with the whole-cell extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

-

Electrophoresis:

-

The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

The gel is dried and exposed to X-ray film (for radioactive probes) or subjected to a chemiluminescent detection procedure (for non-radioactive probes).

-

A "supershift" can be performed by adding an HSF-1 specific antibody to the binding reaction to confirm the identity of the protein in the complex.

-

Visualizations

Caption: this compound's mechanism of action: prolonging HSF-1 activation for enhanced HSP synthesis.

Caption: Experimental workflow for Western blot analysis of HSP70 induction by this compound.

Caption: Experimental workflow for the in vivo rat model of myocardial ischemia-reperfusion.

Conclusion

Early-stage research on this compound has established a solid foundation for its therapeutic potential as a cytoprotective agent. Its well-defined mechanism of action, centered on the amplification of the natural cellular stress response through the prolonged activation of HSF-1, offers a targeted approach to mitigating cellular damage in various pathological conditions. The preclinical data, though still emerging, demonstrates clear in vitro and in vivo efficacy in relevant models of cellular stress. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its therapeutic utility in a broader range of diseases. This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in advancing the study of this promising compound.

References

Investigational Drug Profile: Bimoclomol for Diabetic Neuropathy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug Bimoclomol, focusing on its potential application in the treatment of diabetic neuropathy. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and early-phase clinical data.

Executive Summary

This compound is a hydroxylamine derivative that has been investigated for its cytoprotective effects, primarily mediated through the co-induction of heat shock proteins (HSPs). Preclinical studies in animal models of diabetic neuropathy have demonstrated its potential to ameliorate nerve dysfunction. The primary mechanism of action involves the prolonged activation of Heat Shock Factor-1 (HSF-1), a key transcriptional regulator of the heat shock response. While early clinical development showed some promise, the progression of this compound appears to have been hampered by its pharmacokinetic profile, specifically a short half-life. This guide will detail the existing data on this compound, including its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: A Focus on the Heat Shock Response

This compound's therapeutic potential in diabetic neuropathy is intrinsically linked to its ability to modulate the cellular stress response. In diabetic states, peripheral nerves are subjected to various stressors, including hyperglycemia-induced oxidative stress and inflammation, which contribute to nerve damage.[1][2] this compound acts as a co-inducer of heat shock proteins (HSPs), which are crucial for cellular protection and repair.[3]

The core of this compound's mechanism is its interaction with Heat Shock Factor-1 (HSF-1).[3][4] Under normal conditions, HSF-1 is maintained in an inactive state. Upon cellular stress, HSF-1 is activated and trimerizes, allowing it to bind to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription. This compound has been shown to bind to HSF-1, leading to a prolonged activation and an extended interaction with DNA. This sustained activation results in an amplified expression of several key HSPs, including HSP70, HSP90, and HSP60. These chaperones play a vital role in refolding misfolded proteins, preventing protein aggregation, and protecting cells from apoptosis, thus potentially counteracting the nerve damage seen in diabetic neuropathy.

It is noteworthy that studies in diabetic patients have revealed reduced levels of HSP70 mRNA in muscle tissue and an impaired stress response in peripheral blood mononuclear cells, suggesting a link between diminished stress protein levels and diabetic complications. By amplifying the heat shock response, this compound may therefore address a fundamental deficit in the cellular defense mechanisms of diabetic individuals.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inducing cytoprotection.

Preclinical Efficacy in a Diabetic Neuropathy Model

The primary evidence for the efficacy of this compound in diabetic neuropathy comes from preclinical studies in streptozotocin (STZ)-induced diabetic rats, a widely used model for type 1 diabetes.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study evaluating the prophylactic efficacy of this compound in STZ-induced diabetic rats over a 3-month treatment period.

| Parameter | Control (Diabetic) | This compound (10 mg/kg/day) | This compound (20 mg/kg/day) | Gamma-Linolenic Acid (260 mg/kg/day) |

| Motor Nerve Conduction Velocity (MNCV) Improvement | - | Significant Reduction in Slowing | 65-86% Improvement | Significant Improvement |

| Sensory Nerve Conduction Velocity (SNCV) Improvement | - | Significant Reduction in Slowing | 70-92% Improvement | Significant Improvement |

| Resistance to Ischemic Conduction Failure | Elevated | Retarded Elevation | Retarded Elevation | Not Reported |

Data compiled from Bíró et al., 1997 and a 1999 symposium report.

In studies on rats with established diabetes, treatment with this compound (dose not specified in the available abstract) resulted in a 72% improvement in MNCV and a 71% improvement in SNCV. These findings suggest that this compound may not only prevent the development of neuropathy but also has the potential to reverse existing nerve damage.

Experimental Protocol: Prophylactic Treatment in STZ-Induced Diabetic Rats

The following methodology was employed in the key preclinical study assessing the prophylactic effects of this compound.

-

Animal Model: Male Wistar rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ). Diabetes was confirmed by measuring blood glucose levels.

-

Treatment Groups:

-

Diabetic control group.

-

This compound-treated groups (10 mg/kg and 20 mg/kg, administered orally daily).

-

Positive control group: gamma-linolenic acid (260 mg/kg, administered orally daily).

-

-

Treatment Duration: 3 months, starting one day after the induction of diabetes.

-

Efficacy Endpoints:

-

Electrophysiological Evaluation:

-

Motor Nerve Conduction Velocity (MNCV) of the sciatic nerve was measured in vivo.

-

Sensory Nerve Conduction Velocity (SNCV) of the sciatic nerve was measured in vivo.

-

Resistance to Ischemic Conduction Failure of the sciatic nerve was assessed.

-

-

Experimental Workflow

Caption: Workflow of the preclinical evaluation of this compound.

Clinical Development and Future Perspectives

One report from a multicenter, double-blind, placebo-controlled trial in patients with type 1 and type 2 diabetes indicated that treatment with this compound at a dose of 40 mg three times a day for 24 weeks led to an improvement in urinary albumin excretion, suggesting a potential benefit in diabetic nephropathy. Importantly, this study showed no effect on glycemic control, and the side effect profile was comparable to placebo.

Despite these initial investigations, the development of this compound for diabetic neuropathy appears to have stalled. This is likely attributable to its short half-life, which may have presented challenges for maintaining therapeutic drug concentrations.

The research into HSP co-inducers has continued, with the development of Arimoclomol, a structurally related compound with a longer half-life. Arimoclomol is being investigated for various neurodegenerative and protein-misfolding disorders and may hold promise for diabetic neuropathy as well, building on the foundational research conducted with this compound.

Conclusion for the Research Community

This compound represents a pioneering effort in targeting the cellular stress response as a therapeutic strategy for diabetic neuropathy. The preclinical data strongly support its mechanism of action and efficacy in a relevant animal model. While the clinical development of this compound itself may have been limited by its pharmacokinetic properties, the proof-of-concept for the utility of HSP co-inducers in diabetic complications remains a valuable contribution to the field. Future research in this area, potentially with analogues possessing improved pharmacokinetic profiles, is warranted. The detailed preclinical methodologies and the elucidated signaling pathway of this compound provide a solid foundation for the continued investigation of this therapeutic approach.

References

- 1. Translating Basic Science to Clinical Applications: A Narrative Review of Repurposed Pharmacological Agents in Preclinical Models of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of diabetic neuropathy: Where are we now and where to go? - PMC [pmc.ncbi.nlm.nih.gov]